2-(4-Diethylamino-2-hydroxybenzoyl)terephthalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Diethylamino-2-hydroxybenzoyl)terephthalic acid is an organic compound with the molecular formula C19H19NO6 It is known for its unique chemical structure, which includes a diethylamino group, a hydroxybenzoyl group, and a terephthalic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Diethylamino-2-hydroxybenzoyl)terephthalic acid typically involves the reaction of phthalic acid anhydride with 3-N,N-diethylaminophenol. The reaction proceeds under controlled conditions to yield the desired product. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and crystallization to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-(4-Diethylamino-2-hydroxybenzoyl)terephthalic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to modify the compound’s structure.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-(4-Diethylamino-2-hydroxybenzoyl)terephthalic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(4-Diethylamino-2-hydroxybenzoyl)terephthalic acid involves its interaction with molecular targets and pathways. The diethylamino and hydroxybenzoyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, influencing various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
2-(4-Diethylamino-2-hydroxybenzoyl)benzoic acid: A closely related compound with similar structural features and applications.
Diethylamino hydroxybenzoyl hexyl benzoate: Another related compound used as a UV filter in sunscreens
Uniqueness
2-(4-Diethylamino-2-hydroxybenzoyl)terephthalic acid is unique due to its combination of functional groups, which impart distinct chemical and physical properties.
Properties
CAS No. |
52716-31-1 |
---|---|
Molecular Formula |
C19H19NO6 |
Molecular Weight |
357.4 g/mol |
IUPAC Name |
2-[4-(diethylamino)-2-hydroxybenzoyl]terephthalic acid |
InChI |
InChI=1S/C19H19NO6/c1-3-20(4-2)12-6-8-14(16(21)10-12)17(22)15-9-11(18(23)24)5-7-13(15)19(25)26/h5-10,21H,3-4H2,1-2H3,(H,23,24)(H,25,26) |
InChI Key |
QZQLZSOVLJRVIK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)C(=O)C2=C(C=CC(=C2)C(=O)O)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.